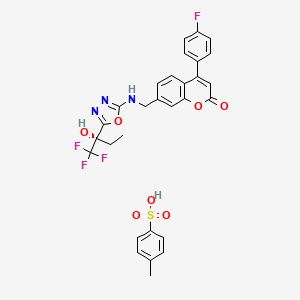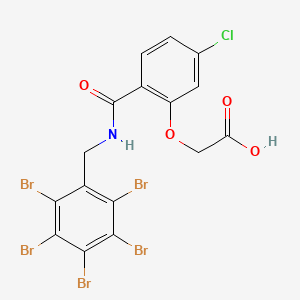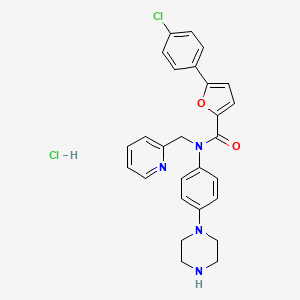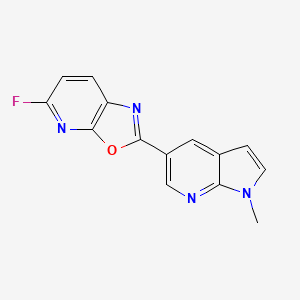
ML352
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML352 ist ein neuartiger, nicht-kompetitiver Inhibitor des präsynaptischen Cholintransporters. Es wurde als hoch affiner und selektiver Inhibitor identifiziert, was es zu einem leistungsstarken Werkzeug für die Manipulation der Cholinttransporteraktivität macht. Der Cholint ransporter ist entscheidend für die Synthese von Acetylcholin, einem Neurotransmitter, der an verschiedenen physiologischen Funktionen wie der Motorkontrolle, Aufmerksamkeit, Lernfähigkeit und Gedächtnis beteiligt ist .
Wissenschaftliche Forschungsanwendungen
ML352 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Werkzeug verwendet, um den Cholint ransporter und seine Rolle bei der Acetylcholinsynthese zu untersuchen.
Biologie: this compound wird verwendet, um die physiologischen Funktionen von Acetylcholin in verschiedenen biologischen Systemen zu untersuchen.
Medizin: Es hat potenzielle therapeutische Anwendungen bei Krankheiten, die mit der cholinergen Signalübertragung zusammenhängen, wie z. B. Alzheimer-Krankheit, Parkinson-Krankheit und Myasthenia gravis.
Industrie: This compound kann bei der Entwicklung von cholinergen Bildgebungsmitteln und therapeutischen Medikamenten eingesetzt werden .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es den präsynaptischen Cholint ransporter auf nicht-kompetitive Weise hemmt. Diese Hemmung reduziert die Aufnahme von Cholin, wodurch die Synthese von Acetylcholin verringert wird. Zu den molekularen Zielstrukturen von this compound gehört der Cholint ransporter, und er interagiert auf allosterische Weise mit dem Transporter, d. h. er bindet an eine andere Stelle als die aktive Stelle, um seine hemmende Wirkung auszuüben .
Wirkmechanismus
Target of Action
ML352 primarily targets the high-affinity choline transporter (CHT) . The CHT is the rate-limiting determinant of acetylcholine (ACh) synthesis . It plays a critical role in synaptic cholinergic signaling, which is involved in autonomic function, motor control, attention, learning, memory, and reward .
Mode of Action
This compound acts as a noncompetitive inhibitor of the presynaptic choline transporter . It inhibits choline uptake in intact cells and synaptosomes . Interestingly, this compound reduces the apparent density of hemicholinium-3 (HC-3) binding sites in membrane assays, suggesting allosteric transporter interactions .
Biochemical Pathways
The inhibition of the choline transporter by this compound affects the synthesis of acetylcholine , a key neurotransmitter . By limiting the availability of choline, this compound can potentially modulate cholinergic signaling pathways.
Pharmacokinetics
Pharmacokinetic studies have revealed that this compound has limited in vitro metabolism and exhibits significant CNS penetration . These properties, along with features predicting rapid clearance, suggest that this compound could be effectively delivered to the central nervous system .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the manipulation of CHT . By inhibiting the choline transporter, this compound can modulate the synthesis of acetylcholine and thereby influence cholinergic signaling .
Biochemische Analyse
Biochemical Properties
ML352 plays a significant role in biochemical reactions by inhibiting the high-affinity choline transporter (CHT). This inhibition is noncompetitive, meaning that this compound binds to a site other than the active site on the transporter, altering its function without directly competing with choline. This compound has a high affinity for CHT, with a Ki value of 92 nM . At concentrations that fully antagonize CHT in transfected cells and nerve terminal preparations, this compound exhibits no inhibition of acetylcholinesterase (AChE) or cholineacetyltransferase (ChAT) and lacks activity at dopamine, serotonin, and norepinephrine transporters, as well as many receptors and ion channels . This specificity makes this compound a valuable tool for studying the role of CHT in cholinergic signaling.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By inhibiting CHT, this compound reduces choline uptake in intact cells and synaptosomes, leading to decreased acetylcholine synthesis . This reduction in acetylcholine synthesis can impact cell signaling pathways, gene expression, and cellular metabolism. For example, decreased acetylcholine levels can affect neurotransmission, leading to changes in synaptic plasticity and cognitive function . Additionally, this compound’s inhibition of CHT can reduce the apparent density of hemicholinium-3 (HC-3) binding sites in membrane assays, suggesting allosteric transporter interactions .
Molecular Mechanism
The molecular mechanism of this compound involves its noncompetitive inhibition of the high-affinity choline transporter (CHT). This compound binds to an allosteric site on CHT, altering its conformation and reducing its ability to transport choline . This inhibition leads to decreased choline uptake and subsequent reduction in acetylcholine synthesis. This compound does not inhibit acetylcholinesterase (AChE) or cholineacetyltransferase (ChAT), nor does it affect dopamine, serotonin, or norepinephrine transporters . This specificity highlights this compound’s potential as a selective tool for studying cholinergic signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Pharmacokinetic studies have shown that this compound has limited in vitro metabolism and significant central nervous system (CNS) penetration . These features predict rapid clearance of the compound. Additionally, this compound causes an increase in CHT surface expression in hCHT transfected cells . Over time, this increased surface expression may lead to compensatory changes in choline uptake and acetylcholine synthesis, potentially affecting long-term cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At concentrations that fully antagonize CHT, this compound exhibits no inhibition of acetylcholinesterase (AChE) or cholineacetyltransferase (ChAT) and lacks activity at dopamine, serotonin, and norepinephrine transporters The specific dosage thresholds and potential toxic or adverse effects at high doses have not been extensively studied
Metabolic Pathways
This compound is involved in metabolic pathways related to choline and acetylcholine synthesis. By inhibiting the high-affinity choline transporter (CHT), this compound reduces choline uptake, leading to decreased acetylcholine synthesis . This reduction in acetylcholine synthesis can affect various metabolic processes, including neurotransmission and synaptic plasticity. Additionally, pharmacokinetic studies have shown that this compound has limited in vitro metabolism, suggesting that it may be rapidly cleared from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the high-affinity choline transporter (CHT). By binding to an allosteric site on CHT, this compound alters the transporter’s conformation and reduces its ability to transport choline . This inhibition leads to decreased choline uptake and subsequent reduction in acetylcholine synthesis. This compound also exhibits significant central nervous system (CNS) penetration, suggesting that it can effectively reach target tissues in the brain .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its interaction with the high-affinity choline transporter (CHT). By binding to an allosteric site on CHT, this compound alters the transporter’s conformation and reduces its ability to transport choline . This inhibition leads to decreased choline uptake and subsequent reduction in acetylcholine synthesis. This compound’s effects on CHT localization and function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Die Synthese von ML352 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Der Syntheseweg beinhaltet die Bildung von Schlüsselzwischenprodukten durch verschiedene chemische Reaktionen, wie z. B. nucleophile Substitution und Cyclisierung. Das Endprodukt wird durch Reinigungstechniken wie Säulenchromatographie gewonnen. Industrielle Produktionsverfahren für this compound würden wahrscheinlich die Optimierung dieser Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
ML352 unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. .
Vergleich Mit ähnlichen Verbindungen
ML352 ist im Vergleich zu anderen Cholint ransporterinhibitoren durch seine hohe Affinität und Selektivität einzigartig. Zu ähnlichen Verbindungen gehören:
Hemicholinium-3: Ein weiterer Cholint ransporterinhibitor, der jedoch einen anderen Wirkmechanismus und eine geringere Selektivität aufweist.
Vesamicol: Hemmt den vesikulären Acetylcholint ransporter, der die Acetylcholinspeicherung beeinflusst, anstatt die Synthese.
Ladostigil: Ein multifunktionales Medikament, das Acetylcholinesterase und Monoaminoxidase, aber nicht den Cholint ransporter, hemmt .
This compound zeichnet sich durch seine spezifische Hemmung des Cholint ransporters aus, ohne andere verwandte Enzyme oder Transporter zu beeinflussen, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht.
Eigenschaften
IUPAC Name |
4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-14(2)18-12-17(28-23-18)13-22-21(25)15-5-6-19(26-4)20(11-15)27-16-7-9-24(3)10-8-16/h5-6,11-12,14,16H,7-10,13H2,1-4H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLVOWHFRUAMCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)
![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)


![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)
![5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide](/img/structure/B609078.png)
![5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B609079.png)



![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)


